2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide
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Overview
Description
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinazoline derivatives family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through an Aza-reaction, where aniline and ethyl glyoxalate are used as substrates.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the quinazoline derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation, where N,N-dimethylacetamide is reacted with the intermediate product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide undergoes various chemical reactions:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline core and the sulfanyl group, respectively.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide can be compared with other quinazoline derivatives:
Similar Compounds: Examples include 2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide and 2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(1-naphthyl)acetamide
Uniqueness: The presence of the N,N-dimethylacetamide group and the specific substitution pattern on the quinazoline core make it unique in terms of its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H21N3OS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C20H21N3OS/c1-4-14-10-11-17-16(12-14)20(25-13-18(24)23(2)3)22-19(21-17)15-8-6-5-7-9-15/h5-12H,4,13H2,1-3H3 |
InChI Key |
DOOMFFPHCJKVKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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